molecular formula C44H38Cl2P2 B074978 p-Xylylenebis(triphenylphosphonium chloride) CAS No. 1519-47-7

p-Xylylenebis(triphenylphosphonium chloride)

Cat. No. B074978
CAS RN: 1519-47-7
M. Wt: 699.6 g/mol
InChI Key: IUNJPQCPINLADS-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of p-Xylylenebis(triphenylphosphonium chloride) involves the electrolysis of its solutions, leading to the formation of adherent coatings of poly-p-xylylene on aluminum cathodes. This process is crucial for generating p-xylylene and its subsequent polymerization, illustrating the compound's foundational role in developing advanced polymeric materials (Ross & Kelley, 1967).

Molecular Structure Analysis

While specific studies focusing on the detailed molecular structure analysis of p-Xylylenebis(triphenylphosphonium chloride) are scarce, the synthesis and characterization techniques like X-ray diffraction and NMR spectroscopy are often applied to similar compounds to deduce structural information. These methods provide insights into the bonding, geometry, and electronic structure critical for understanding its chemical behavior and applications.

Chemical Reactions and Properties

p-Xylylenebis(triphenylphosphonium chloride) participates in various chemical reactions, including the conversion of sulfides to sulfoxides and thiols to disulfides. This showcases its utility as a reagent in organic synthesis for selective oxidation processes under neutral and anhydrous conditions, yielding good to excellent outcomes (Tajbakhsh et al., 2005).

Physical Properties Analysis

The physical properties of polymers derived from p-Xylylenebis(triphenylphosphonium chloride), such as poly(p-phenylene vinylene), have been studied extensively. These investigations reveal the importance of thermal treatment in the evolution from precursor polymers to fully formed polymers, indicating significant thermal stability and crystallization behaviors (Abd Rashid et al., 2004).

Chemical Properties Analysis

The chemical properties of p-Xylylenebis(triphenylphosphonium chloride) are exemplified by its ability to form crosslinked polymers with ionic liquid moieties. These polymers demonstrate high surface area, stability, and catalytic activity, highlighting the compound's versatility in facilitating green chemical processes (Liang, 2015).

Scientific Research Applications

  • Electrolysis for Poly-p-xylylene Coatings : It has been used in the electrolysis of solutions for the formation of poly-p-xylylene coatings on aluminum. The mechanism involves the electrochemical generation of p-xylylene and its subsequent polymerization on the aluminum cathode (Ross & Kelley, 1967).

  • Electropolymerized Poly(phenylene vinylene) for Light-Emitting Diodes : This compound has been successfully used to prepare electropolymerized poly(phenylene vinylene) (PPV) films, which are applied in light-emitting diodes (LEDs). The electropolymerized PPV showed a blue shift in its spectrum compared to other PPV types (Chang, Whang, & Lin, 1996).

  • Oxidation Reactions in Organic Chemistry : p-Xylylenebis(triphenylphosphonium chloride) has been used as a reagent for the conversion of sulfides to sulfoxides and thiols to disulfides under neutral and anhydrous conditions (Tajbakhsh et al., 2005).

  • Conversion of Oximes and Related Compounds : This compound has been utilized as a reagent for converting oximes, semicarbazones, and phenylhydrazones to their corresponding carbonyl compounds under solvent-free conditions, showing good functional group tolerance and high yields (Yadollahzadeh & Tajbakhsh, 2015).

  • Incorporation into Silica Composites : The Wittig reaction of p-Xylylenebis(triphenylphosphonium chloride) has been used in the preparation of conjugated polymers incorporated into silica, yielding homogeneous composites for potential applications in advanced materials (Kubo et al., 2005).

  • Selective Oxidation of Benzylic Alcohols and Hydroquinones : A derivative of this compound, o-xylylenebis(triphenylphosphonium peroxymonosulfate), has been employed for the oxidation of benzylic, allylic alcohols and hydroquinones under solvent-free conditions, providing an environmentally friendly approach to oxidation reactions (Tajbakhsh, Lakouraj, & Yadoolahzadeh, 2005).

  • Synthesis of Processable Electroluminescent Polymers : It has been used in the synthesis of new classes of electroluminescent poly(terephthalylidene) derivatives with ether and sulfide linkage, demonstrating potential applications in optoelectronic devices (Kim et al., 1999).

Safety And Hazards

P-Xylylenebis(triphenylphosphonium chloride) can cause skin irritation and may be harmful if absorbed through the skin . It is also harmful if swallowed and may cause irritation of the digestive tract . Inhalation of this compound is harmful and can cause respiratory tract irritation .

properties

IUPAC Name

triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38P2.2ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJPQCPINLADS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38Cl2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926795
Record name [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Xylylenebis(triphenylphosphonium chloride)

CAS RN

1519-47-7
Record name p-Xylylenebis(triphenylphosphonium chloride)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, 1,1'-[1,4-phenylenebis(methylene)]bis[1,1,1-triphenyl-, chloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [p-phenylenebis(methylene)]bis[triphenylphosphonium] dichloride
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Synthesis routes and methods

Procedure details

In 175 ml of dimethylformamide were dissolved 1,513 g of p-xylylene dichloride and 50 g of triphenylphosphine and they were reacted for 3 hours under refluxing. Thereafter, the reaction mixture was cooled to room temperature, washed twice with each 100 ml of dimethylformamide and then washed twice with each 100 ml of diethyl ether, and then dried under reduced pressure to provide white powdery p-xylylenebis(triphenylphosphonium chloride) (XTPPC) having the following structure at a yield of 90%. ##STR13##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
I Ling, AN Sobolev, BW Skelton, CL Raston - CrystEngComm, 2020 - pubs.rsc.org
The organisation of the p-xylylenebis(triphenylphosphonium) dication in the solid state, in crystals formed under a variety of conditions, at different pH values and in the presence of THF …
Number of citations: 3 pubs.rsc.org
M Kanbe, M Okawara - Journal of Polymer Science Part A‐1 …, 1968 - Wiley Online Library
There have been some papers on the synthesis of poly-p-xylylidene (I). McDonald and Cambell'obtained I by the Wittig condensation of terephthalaldehyde and p xylylenebis (…
Number of citations: 95 onlinelibrary.wiley.com
TODW CAMPBELL… - The Journal of Organic …, 1959 - ACS Publications
p-Xylylene dichloride reacted quantitatively with triphenylphosphine to give p-xylylenebis (triphenylphosphonium chloride). This was converted to a bis-phosphonium “ylide” by lithium …
Number of citations: 121 pubs.acs.org
SD Ross, DJ Kelley - Journal of Applied Polymer Science, 1967 - Wiley Online Library
The electrolysis of solutions of p‐methylbenzyltrimethylammonium nitrate or, better, p‐xylylenebis(trimethylammonium nitrate) or p‐xylylenebis(triphenylphosphonium chloride or …
Number of citations: 11 onlinelibrary.wiley.com
RN McDONALD… - The Journal of Organic …, 1959 - ACS Publications
The reaction of triphenylcinnamylphosphonium chloride and p-xylylenebis (triphenylphosphonium chloride) with aro-matic aldehydes and cinnamaldehydes has given diarylbutadienes …
Number of citations: 89 pubs.acs.org
M Kubo, C Takimoto, Y Minami, T Uno, T Itoh… - …, 2005 - ACS Publications
The Wittig reaction of 2-methoxy-5-(2-ethylhexyloxy)-p-xylylenebis(triphenylphosphonium chloride) with 2-methoxy-5-(2-ethylhexyloxy)benzene-1,4-dicarbaldehyde was carried out to …
Number of citations: 35 pubs.acs.org
C Huang, W Huang, J Guo, CZ Yang, ET Kang - Polymer, 2001 - Elsevier
A novel yellow-green light-emitting rigid-rod copolymer, poly[(2,5-bis(triethoxy)-1,4-phenylenevinylene)-alt-(1,4-phenylenevinylene)] (BTEOPPV-alt-PPV) with an alternating structure …
Number of citations: 23 www.sciencedirect.com
JE Fernandez, K Al-Jumah - Macromolecules, 1984 - ACS Publications
Synthesis of a new conjugated hydrocarbon polymer Page 1 2934 Macromolecules 1984, 17, 2934-2935 Table I Asymmetric Synthesis of Binuclear Oligomers 3 entry reactants product …
Number of citations: 6 pubs.acs.org
H Lin, K Chen, M Li, B Ji, Y Jia, X Liu, J Li… - … applied materials & …, 2019 - ACS Publications
We demonstrate that a novel photodetector is constructed by CdS/poly(p-phenylene vinylene) (PPV) homogeneous hybrid nanowire arrays via a simple template-assisted …
Number of citations: 7 pubs.acs.org
J Claereboudt, M Claeys, H Geise… - Journal of the …, 1993 - ACS Publications
The use of laser microprobe mass spectrometry (LMMS) for the structural characterization of thermolabile quaternary phosphonium salts has been evaluated. A comparison has been …
Number of citations: 38 pubs.acs.org

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